Corticosterone-d8 (Major)

描述

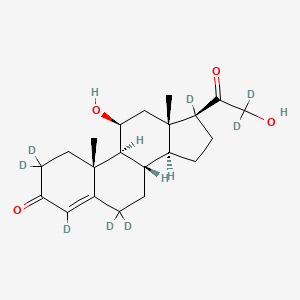

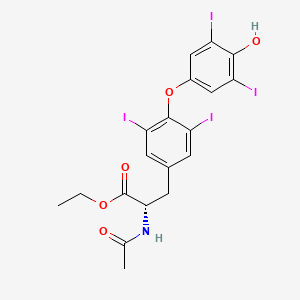

Corticosterone-d8 (Major) is a labeled corticosterone . It is a glucocorticoid and an intermediate in the biosynthesis of aldosterone . It is produced in the cortex of the adrenal glands . The molecular formula of Corticosterone-d8 (Major) is C21 2H8 H22 O4 and its molecular weight is 354.51 .

Synthesis Analysis

Corticosterone is produced in the mid-zone of the adrenal cortex, the zona fasciculata, in response to adrenocorticotropic hormone (ACTH) . After synthesis of deoxycorticosterone (DCORT) by 21α-hydroxylase (cytochrome P450 21α; CYP21α) from progesterone (PGS), the synthesis of corticosterone (CORT) is catalyzed by 11β-hydroxylase (cytochrome P450 11β; CYP11β) located in the mitochondria .Molecular Structure Analysis

The molecular structure of Corticosterone-d8 (Major) is represented by the formula C21 2H8 H22 O4 . The molecular weight of this compound is 354.51 .Chemical Reactions Analysis

Corticosterone is a steroid hormone that binds to both glucocorticoid and mineralocorticoid receptors . It is produced in response to adrenocorticotropic hormone (ACTH) and is the precursor to aldosterone synthesis .Physical And Chemical Properties Analysis

Corticosterone-d8 (Major) has a molecular formula of C21 2H8 H22 O4 and a molecular weight of 354.51 .科学研究应用

-

Steroid Metabolome Analysis

- Field : Clinical Laboratory Research

- Application Summary : Corticosterone-d8 is used in the simultaneous quantification of 12 steroid hormones, including testosterone, pregnenolone, progesterone, androstenedione, corticosterone, 11-deoxycortisol, cortisol, 17-hydroxypregnenolone, 17-hydroxyprogesterone, dehydro-epiandrosterone, estriol, and estradiol .

- Methods : Steroids and spiked internal standards in 100 µl serum are extracted by protein precipitation and liquid-liquid extraction. The organic phase is dried by evaporation, and isonicotinoyl chloride is added for steroid derivatization, followed by evaporation under nitrogen and redissolution in 50% methanol .

- Results : The method has excellent reliability with limited biases between the measured values and the authentic values .

-

Corticosterone Analysis in Mouse Plasma

- Field : Bioanalytical Laboratories

- Application Summary : Corticosterone-d8 is used for corticosterone quantification in mouse plasma .

- Methods : Mouse plasma (100 μL) is extracted with methyl tert-butyl ether using prednisone as an internal standard. Full-scan data are acquired in the TOF only mode, and extracted ion chromatograms are generated post-acquisition with the extract masses of the analytes .

- Results : The method provides enhanced sensitivity and reproducibility with optimized mass parameters .

-

Neurology Research

- Field : Neurology Research

- Application Summary : Corticosterone-d8 is used in neurology research as a reference material for highly accurate and reliable data analysis .

- Methods : The specific methods of application can vary widely depending on the research context and objectives .

- Results : The results or outcomes obtained can also vary widely depending on the research context and objectives .

-

Regulation of Vascular Tone

- Field : Cardiovascular Research

- Application Summary : Corticosteroids, including corticosterone-d8, play a role in the regulation of vascular tone .

- Methods : The specific methods of application can vary widely depending on the research context and objectives .

- Results : The results suggest that glucocorticoids and glucocorticoid receptors are more important than mineralocorticoids and their receptors in enhancing vascular tone .

安全和危害

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i3D2,7D2,9D,11D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFXVFTZEKFJBZ-VWODBOJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732168 | |

| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Corticosterone-d8 (Major) | |

CAS RN |

1271728-07-4 | |

| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

The energy-regulatory network of the hypothalamus controls the everyday balance of food intake and energy expenditure. The close proximity of this region to the leaky blood brain …

Number of citations: 5

search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)

![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)